Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a hydroxypropyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with 3-chloropropanol in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.
Major Products Formed
Oxidation: Formation of 3-(3-oxopropyl)pyrrolidine-1-carboxylate.
Reduction: Formation of 3-(3-hydroxypropyl)pyrrolidine-1-methanol.
Substitution: Formation of 3-(3-halopropyl)pyrrolidine-1-carboxylate.
Scientific Research Applications
Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activities and used in drug discovery.
Pyrrolizines: Another class of pyrrolidine derivatives with diverse pharmacological properties.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxypropyl group and a methyl ester group allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)10-5-4-8(7-10)3-2-6-11/h8,11H,2-7H2,1H3 |
InChI Key |
SSCFJYSIWBADRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(C1)CCCO |
Origin of Product |
United States |
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